tert-Butyl 5-methyl-2-nitrobenzoate
Overview
Description
tert-Butyl 5-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C12H15NO4. It is a nitrobenzoate ester, characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methyl-2-nitrobenzoate typically involves the esterification of 5-methyl-2-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-methyl-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 5-methyl-2-nitrobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 5-methyl-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile.
Hydrolysis: 5-methyl-2-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 5-methyl-2-nitrobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-2-nitrobenzoate depends on its specific application and the chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
tert-Butyl 4-methyl-2-nitrobenzoate: Similar structure but with the methyl group in a different position.
tert-Butyl 3-methyl-2-nitrobenzoate: Another positional isomer with the methyl group in the meta position.
tert-Butyl 2-nitrobenzoate: Lacks the methyl group, making it less sterically hindered.
Uniqueness: tert-Butyl 5-methyl-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it can undergo. The presence of both a nitro group and a tert-butyl ester group provides a combination of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-methyl-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-5-6-10(13(15)16)9(7-8)11(14)17-12(2,3)4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDORJBTGGCEOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539428 | |
Record name | tert-Butyl 5-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88071-89-0 | |
Record name | tert-Butyl 5-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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